molecular formula C7H16ClN B1454133 (Cyclopentylmethyl)methylamine hydrochloride CAS No. 666262-50-6

(Cyclopentylmethyl)methylamine hydrochloride

Cat. No. B1454133
CAS RN: 666262-50-6
M. Wt: 149.66 g/mol
InChI Key: YRIMTMONXNUNNX-UHFFFAOYSA-N
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Description

(Cyclopentylmethyl)methylamine hydrochloride is a chemical compound with the CAS Number: 666262-50-6. It has a molecular weight of 149.66 and its IUPAC name is cyclopentyl-N-methylmethanamine hydrochloride .


Synthesis Analysis

The synthesis of this compound can be done in two different ways: by methylation of the cyclopentanol or by the addition of methanol to the cyclopentene . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of (Cyclopentylmethyl)methylamine hydrochloride is represented by the linear formula: C7 H15 N . Cl H . The InChI code for this compound is 1S/C7H15N.ClH/c1-8-6-7-4-2-3-5-7;/h7-8H,2-6H2,1H3;1H .


Chemical Reactions Analysis

Amines, such as (Cyclopentylmethyl)methylamine hydrochloride, can undergo a variety of chemical reactions. These include reactions involving alkali agents, nucleophilic substitutions of heteroatoms (alcohols and amines), Lewis acids-mediated reactions, reactions using organometallic reagents or basic agents, reduction and oxidation .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

  • Analgesic Activity and Pharmacology :

    • Research has shown that derivatives of N, N-Dimethyl-(6-benzyl-2-cyclohexenyl) methylamine, including compounds related to (Cyclopentylmethyl)methylamine hydrochloride, exhibit notable analgesic activities. This indicates potential applications in pain management and pharmacology (Kato, Ishii, Kawai, & Sawa, 1984).
  • Chromatography and Metal Ion Separation :

    • Methylamine hydrochloride, closely related to (Cyclopentylmethyl)methylamine hydrochloride, has been effectively used in the paper chromatography of various metal ions. This application is critical in analytical chemistry for separating and identifying metal ions (Qureshi & Akhtar, 1967).
  • DNA-Protein Cross-Linking in Cancer Research :

    • Studies on compounds like mechlorethamine, which have structural similarities to (Cyclopentylmethyl)methylamine hydrochloride, show the ability to induce DNA-protein cross-links in cancer cells. This is significant in understanding the mechanisms of chemotherapeutic agents (Michaelson-Richie et al., 2011).
  • Powder Diffractometry in Pharmacology :

    • Compounds like methylamine hydrochloride are investigated using powder diffractometry, a technique important in pharmacology for studying the crystalline structures of drugs (Lasocha, Gaweł, & Lasocha, 2006).
  • Solar Cell Development :

    • In the field of renewable energy, particularly in the development of perovskite solar cells, methylamine hydrochloride is utilized. It plays a role in improving the efficiency and stability of these solar cells (Liu et al., 2021).
  • Phytoplankton Research in Marine Biology :

    • The uptake mechanism of ammonium in marine phytoplankton has been studied using methylamine hydrochloride, offering insights into nutrient cycling in marine ecosystems (Balch, 1986).
  • Cytotoxicity Studies in Cancer Research :

    • Research on platinum(IV) complexes with trans amine ligands, which include structures similar to (Cyclopentylmethyl)methylamine hydrochloride, has revealed significant insights into their cytotoxicity, relevant for cancer treatment (Cubo et al., 2011).

Safety And Hazards

The safety data sheet for (Cyclopentylmethyl)methylamine hydrochloride can be found online . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

1-cyclopentyl-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-8-6-7-4-2-3-5-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIMTMONXNUNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopentylmethyl)methylamine hydrochloride

CAS RN

666262-50-6
Record name (cyclopentylmethyl)(methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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